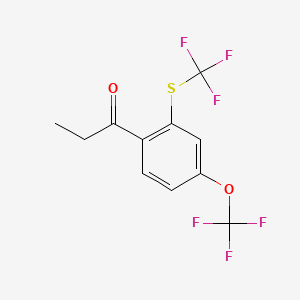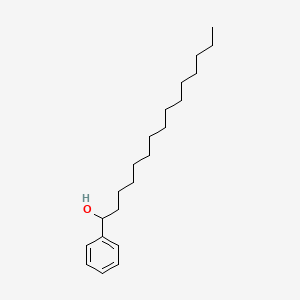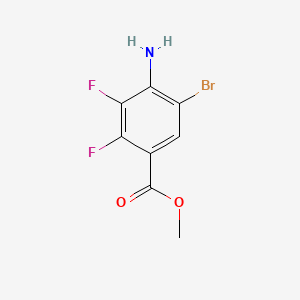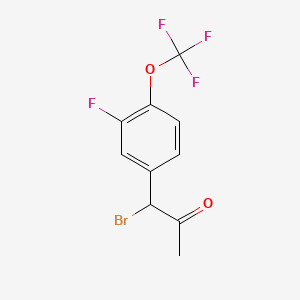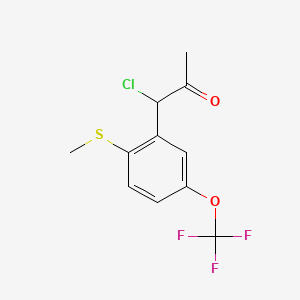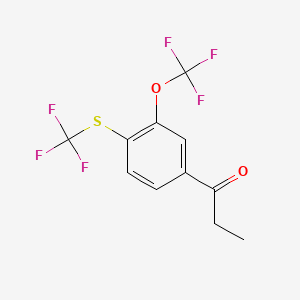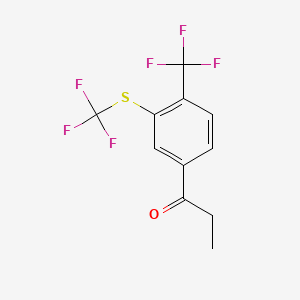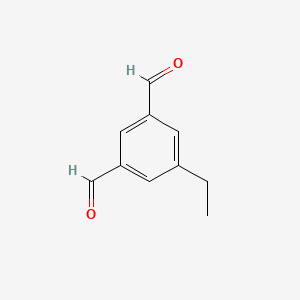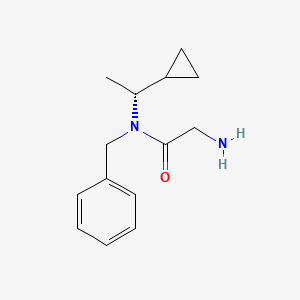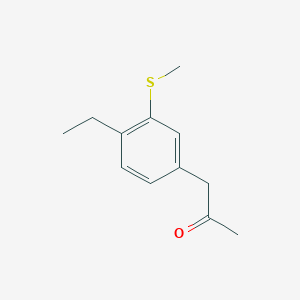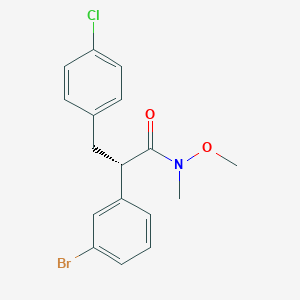
5-Chloro-4-nitropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-nitropyridin-3-OL is a halogenated nitropyridine derivative with the molecular formula C5H3ClN2O3. It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitropyridin-3-OL typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can be further chlorinated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis to ensure safety and efficiency. For example, pyridine N-oxide can be nitrated with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, which is then reacted with phosphorus pentachloride (PCl5) to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-nitropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-chloro-4-aminopyridin-3-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-4-nitropyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-nitropyridin-3-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-nitropyridin-4-ol: Similar structure but with different substitution pattern.
3-Iodo-5-nitropyridin-4-ol: Contains an iodine atom instead of chlorine.
3-Bromo-5-nitropyridin-4-ol: Contains a bromine atom instead of chlorine.
Uniqueness
5-Chloro-4-nitropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H3ClN2O3 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
5-chloro-4-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(9)5(3)8(10)11/h1-2,9H |
Clave InChI |
RIMRMAMFLGCHHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


